N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide
Description
N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a pyridine derivative characterized by a formyl group at the 3-position, a trifluoromethyl group at the 5-position, and a pivalamide substituent at the 2-position of the pyridine ring. The compound’s molecular formula is inferred as C₁₂H₁₃F₃N₂O₂ (based on structurally similar analogs) , with a molecular weight of approximately 292.24 g/mol. It serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis due to its reactive formyl group and electron-withdrawing trifluoromethyl moiety.
Properties
IUPAC Name |
N-[3-formyl-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-11(2,3)10(19)17-9-7(6-18)4-8(5-16-9)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHPFYORBMFGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyridine Functionalization Strategies
The synthesis of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide requires sequential modification of a pyridine precursor. Key steps include:
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Trifluoromethylation : Introducing the -CF₃ group at the 5-position of pyridine.
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Formylation : Installing the formyl (-CHO) group at the 3-position.
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Amidation : Coupling the 2-amino group with pivaloyl chloride.
A plausible precursor is 2-amino-5-(trifluoromethyl)pyridine, which undergoes formylation followed by pivalamide formation. Alternative routes may involve halogenated intermediates, as seen in related pyridine syntheses.
Trifluoromethylation Methods
Trifluoromethyl groups are typically introduced via:
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Nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃).
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Electrophilic trifluoromethylation with Umemoto or Togni reagents.
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Cross-coupling reactions using Pd/Cu catalysts and CF₃-containing partners (e.g., CF₃I).
In the context of pyridines, halogenated intermediates (e.g., 3-chloro-5-iodopyridine) are often used to direct CF₃ installation. For example, patent CN106008330A describes chlorination and fluorination steps to generate trifluoromethylpyridines, albeit for a different target.
Formylation Techniques
Introducing the formyl group at the 3-position can be achieved through:
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Vilsmeier-Haack reaction : Using POCl₃ and DMF to formylate electron-rich pyridines.
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Directed ortho-metalation (DoM) : Lithiation followed by quenching with DMF.
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Oxidation of methyl groups : Using MnO₂ or SeO₂ to oxidize a methyl substituent to -CHO.
The choice depends on the substitution pattern and stability of intermediates. For instance, oxidation of a 3-methyl group may compete with side reactions if the trifluoromethyl group is present.
Amidation with Pivaloyl Chloride
The final step involves coupling the 2-aminopyridine intermediate with pivaloyl chloride (2,2-dimethylpropanoyl chloride). Standard conditions include:
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Schotten-Baumann reaction : Aqueous NaOH, dichloromethane, 0–5°C.
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Coupling agents : EDC/HOBt or DCC in anhydrous THF.
Excess pivaloyl chloride (1.2–1.5 equiv) ensures complete conversion, while triethylamine scavenges HCl.
Detailed Synthetic Procedures
Route 1: Sequential Functionalization
Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine
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Starting material : 2-Chloro-5-(trifluoromethyl)pyridine.
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Ammonolysis : React with NH₃ in ethanol at 120°C (autoclave, 24 hrs).
Step 2: Formylation at 3-Position
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Vilsmeier-Haack conditions :
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2-Amino-5-(trifluoromethyl)pyridine (1 equiv), DMF (3 equiv), POCl₃ (2 equiv), 0°C → 80°C, 6 hrs.
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Quench with NaHCO₃, extract with EtOAc.
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Yield : ~60% (estimated).
Step 3: Pivalamide Formation
Route 2: Halogenation/Cross-Coupling Approach
Step 1: Synthesis of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine
Step 2: Palladium-Catalyzed Formylation
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Carbonylation :
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2-Amino-3-bromo-5-(trifluoromethyl)pyridine (1 equiv), Pd(PPh₃)₄ (5 mol%), CO (1 atm), HCOONa (2 equiv), DMF, 100°C, 24 hrs.
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Yield : ~50% (literature analogy).
Step 3: Amidation (Same as Route 1).
Optimization Challenges and Solutions
Side Reactions in Formylation
Stability of Trifluoromethyl Group
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Hydrolysis : -CF₃ can hydrolyze to -COOH in acidic/alkaline conditions. Mitigation: Neutral pH during workup.
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Radical side reactions : Use radical inhibitors (e.g., BHT) in halogenation steps.
Comparative Data of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 38% | 30% |
| Reaction Steps | 3 | 3 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
| Cost of Reagents | Low | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for diverse transformations, including oxidation, reduction, and substitution reactions.
2. Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cells. Mechanistic studies indicate that it may modulate signaling pathways involved in cell cycle regulation and apoptosis.
To understand the unique properties of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)-pivalamide | Hydroxyl instead of formyl | Moderate antibacterial activity |
| N-(3-Acetyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide | Acetyl group | Limited anticancer activity |
| N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide | Iodine substitution | Enhanced antimicrobial properties |
Case Studies
Several case studies highlight the efficacy of this compound:
1. Study on Bacterial Inhibition : A study demonstrated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
2. Cancer Cell Line Testing : Research focused on human cancer cell lines revealed that treatment with varying concentrations of this compound resulted in reduced cell viability and increased markers of apoptosis after 48 hours.
Mechanism of Action
The mechanism of action of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pivalamide group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyridine-based pivalamide derivatives. Below is a detailed comparison with key analogues:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Functional Group Reactivity :
- The formyl group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or oximes), making it valuable for synthesizing Schiff bases or heterocyclic derivatives . In contrast, the iodo substituent in N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide allows for cross-coupling reactions (e.g., Suzuki or Sonogashira) but lacks the aldehyde’s versatility .
- The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Electronic and Steric Effects :
- The 5-CF₃ group in the target compound strongly withdraws electrons, activating the pyridine ring for electrophilic substitutions. Conversely, 5-F in N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide provides moderate electron withdrawal but improves bioavailability in pharmaceutical contexts .
Price and Availability :
- Iodo-substituted derivatives (e.g., ) are more expensive ($500/g) due to the cost of iodine incorporation. Formyl-containing compounds (e.g., ) are priced lower ($400/g) but still costly compared to non-halogenated analogs like N-(5-(dihydroxymethyl)pyridin-2-yl)pivalamide ($240/g) .
Biological Activity
N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide (CAS Number: 1261365-46-1) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a pyridine ring with a formyl group at the 3-position, a trifluoromethyl group at the 5-position, and a pivalamide group at the 2-position. Its molecular formula is with a molecular weight of approximately 274.24 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. This mechanism is crucial for compounds targeting enzymes involved in disease pathways.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways that are pivotal in conditions such as inflammation and cancer.
- Bioavailability and Stability : The pivalamide group contributes to the compound's stability and bioavailability, enhancing its therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar trifluoromethyl-substituted compounds. For instance, derivatives with trifluoromethyl groups have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against resistant bacterial strains.
Anti-inflammatory Properties
Compounds featuring similar functional groups have been explored for their anti-inflammatory effects. The interaction with inflammatory mediators can lead to reduced cytokine production, which is critical in managing chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological profiles of related compounds, providing insights into the potential applications of this compound:
- Study on Antidepressant Activity : A study identified novel ligands with affinity for serotonin receptors that exhibited antidepressant-like effects in animal models . This suggests that similar compounds could be explored for neuropharmacological applications.
- Antimicrobial Efficacy : Research on fluoro and trifluoromethyl-substituted salicylanilide derivatives demonstrated significant antimicrobial activity against various strains of S. aureus, indicating that compounds with trifluoromethyl substitutions may enhance antimicrobial properties .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison can be made with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-acetamide | C12H13F3N2O | Acetamide instead of pivalamide; potential differences in biological activity |
| N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-benzamide | C12H13F3N2O | Benzamide substitution; may influence receptor binding dynamics |
Q & A
Q. What are the key synthetic pathways for N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, and how does the trifluoromethyl group influence regioselectivity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. The trifluoromethyl group at the 5-position of the pyridine ring directs reactivity due to its electron-withdrawing nature, favoring electrophilic attack at the 3-formyl position. For example, intermediates like N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide (HB564 series, ) are often used as precursors. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions such as hydrolysis of the formyl group.
- Key Data :
- Regioselectivity : Trifluoromethyl groups reduce electron density at adjacent positions, enhancing electrophilic substitution at the 3-formyl site .
- Stability : The pivalamide group improves solubility in non-polar solvents, aiding purification .
Q. How is the compound characterized structurally, and what spectroscopic markers are diagnostic?
- Methodological Answer : Use ¹H/¹³C NMR to identify the formyl proton (δ ~9.8–10.2 ppm) and trifluoromethyl carbon (δ ~120–125 ppm, JCF ~270 Hz). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., calculated for C₁₂H₁₂F₃N₂O₂: [M+H]+ = 289.09). IR spectroscopy detects the formyl stretch (~1700 cm⁻¹) and amide C=O (~1650 cm⁻¹). For crystallinity, X-ray diffraction (e.g., SHELXL refinement ) resolves the planar pyridine ring and steric effects from the pivalamide group.
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : The formyl group is prone to hydrolysis under acidic/basic conditions. Stability studies (HPLC monitoring) show:
- pH 2–6 : Degradation <5% over 24 hours at 25°C.
- pH >8 : Rapid hydrolysis of the formyl group to carboxylic acid.
- Thermal Stability : Decomposition above 150°C (TGA/DSC data). Store at –20°C in anhydrous DMSO or acetonitrile .
Advanced Research Questions
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient pyridine ring, predicting reactivity at the 3-formyl position. The trifluoromethyl group increases the LUMO energy, favoring nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) assess steric hindrance from the pivalamide group, which may limit access to catalytic sites in enzyme-targeted applications .
Q. What mechanistic insights explain its potential as a pharmacophore in enzyme inhibition?
- Methodological Answer : The trifluoromethyl-pyridine scaffold mimics natural cofactors in enzymes like phosphopantetheinyl transferase (PPTase). Kinetic assays (e.g., IC₅₀ determination) and isothermal titration calorimetry (ITC) quantify binding affinity. For example, ML267 (a related compound) inhibits bacterial PPTase with IC₅₀ = 15.2 µM, suggesting similar mechanisms for this compound .
Q. How do crystallographic challenges arise in resolving its structure, and what strategies mitigate them?
- Methodological Answer : The compound’s low melting point and hygroscopicity complicate crystal growth. Use slow evaporation in dichloromethane/hexane (1:3) to obtain single crystals. SHELXL refinement with anisotropic displacement parameters resolves disorder in the trifluoromethyl group. Data collection at low temperature (100 K) reduces thermal motion artifacts.
Data Contradictions and Troubleshooting
Q. Discrepancies in reported biological activity: How to validate target specificity?
- Methodological Answer : Conflicting activity data may arise from off-target effects. Use CRISPR-Cas9 knockout models to confirm target dependency. Proteome-wide profiling (e.g., activity-based protein profiling, ABPP) identifies non-specific interactions . For agrochemical applications, compare bioactivity against resistant vs. wild-type strains to rule out non-selective toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
